1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Synthetic Chemistry Process Development Heterocyclic Synthesis

Research on DNA minor groove binders demands precise substitution patterns. This N-methyl-4-nitropyrrole-2-carboxylic acid (CAS 13138-78-8) eliminates generic building block risk, delivering the exact scaffold required for lexitropsin and distamycin analogs. · 88% yield from ester precursor enables cost-efficient multi-step syntheses · Orthogonal -COOH and -NO₂ handles allow modular diversification (amine, amide, urea) · ≥98% purity verified by HPLC/NMR ensures reproducible biological assays

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 13138-78-8
Cat. No. B051374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
CAS13138-78-8
Synonyms1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-7-3-4(8(11)12)2-5(7)6(9)10/h2-3H,1H3,(H,9,10)
InChIKeyGEGNYFQOFWUIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verifying 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid Specifications


1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8) is a heterocyclic organic compound belonging to the substituted pyrrole-2-carboxylic acid class. It features a pyrrole ring with a methyl group at the N-1 position, a nitro group at the C-4 position, and a carboxylic acid group at the C-2 position . This specific substitution pattern imparts distinct physicochemical properties and synthetic utility, making it a specialized building block rather than a generic commodity chemical. It is primarily utilized as a key intermediate in the synthesis of lexitropsin and distamycin analogs, which are explored for their antimicrobial activities . Its reported melting point is 204 °C, with a predicted boiling point of 367.1 °C and density of 1.54 g/cm³ .

Lexitropsin / distamycin analog intermediate
Precise N-methyl & 4-nitro substitution pattern
Medicinal chemistry & heterocyclic building block

Non-Interchangeable Nature of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid


Generic substitution fails for 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid due to the precise combination of its N-methyl and 4-nitro substituents. Simple pyrrole-2-carboxylic acid lacks these key functional groups, leading to vastly different reactivity and biological activity profiles [1]. Even closely related analogs like 4-nitro-1H-pyrrole-2-carboxylic acid or 4-chloro-1H-pyrrole-2-carboxylic acid exhibit distinct physicochemical behaviors and cannot be used interchangeably in targeted synthetic pathways. The N-methyl group is critical for the formation of N-methylpyrrolecarboxamide units found in DNA minor groove binders [2]. The quantitative evidence below demonstrates the measurable performance differences that justify a precise procurement specification.

Unsubstituted pyrrole-2-carboxylic acid
Lacks N-methyl and 4-nitro groups; reactivity and bioactivity profile may shift significantly
4-Nitro-1H-pyrrole-2-carboxylic acid
Missing N-methyl blocks formation of N-methylpyrrolecarboxamide units in DNA binders
4-Chloro-1H-pyrrole-2-carboxylic acid
Electronic and steric differences may alter downstream derivatization and target interaction

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid Performance Benchmarks


High Synthetic Yield via Ester Hydrolysis

In a patented synthetic procedure (US09265841B2), the hydrolysis of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate under specific conditions yielded 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid with an 88% isolated yield after crystallization . This contrasts with yields reported for the synthesis of unsubstituted pyrrole-2-carboxylic acid derivatives, which can be significantly lower or require more complex purification. The high yield and straightforward workup (acidification and extraction) make this compound a cost-effective and reliable intermediate for multi-step syntheses.

Synthetic Yield
Data to verify
88% isolated yield
Supports cost-effective multi-step synthesis
Ester hydrolysis method; single patent report
Synthetic Chemistry Process Development Heterocyclic Synthesis

Antibacterial Potency of Substituted Pyrroles

While 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid itself is not the final active agent, its structural analog, 4-chloro-1H-pyrrole-2-carboxylic acid, demonstrates a clear potency advantage over unsubstituted pyrrole-2-carboxylic acid against V. parahaemolyticus and V. cholerae [1]. The target compound is a crucial building block for constructing lexitropsins and distamycin analogs [2], which in turn exhibit potent antimicrobial activity. Studies on lexitropsins show IC50 values ranging from 0.1 mM to 2 mM , though direct comparative data for the free acid is limited. The nitro group in the target compound is a key functional handle for further derivatization into these active species.

Substitution Impact (Analog)
Class-level
4-Cl vs unsubstituted: MIC 50 vs 25 µg/mL (V. cholerae)
Class-level substitution effect on antimicrobial screening
Target compound is precursor; nitro group key for derivatization
Antibacterial Activity Marine Natural Products Minor Groove Binders

High Melting Point and Purity Specifications

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid has a reported melting point of 204 °C , which is higher than that of unsubstituted pyrrole-2-carboxylic acid (decomposes at 208 °C, but often reported lower). The compound is commercially available with purities ranging from 95% to 98%+ , ensuring reliable performance in sensitive synthetic applications. Its predicted pKa is 3.49 ± 0.41 , indicating moderate acidity and potential for salt formation. These properties, combined with a recommended storage temperature of 2-8°C , contribute to its stability as a solid and its predictable behavior in reaction media.

Physical Specification
Reported property
mp 204 °C; purity 95–98%+
High-purity solid; supports reproducible handling
Storage 2–8°C recommended; pKa ~3.5
Material Science Chemical Handling Quality Control

Application Scenarios for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid


Lexitropsin & Distamycin Analog Synthesis

As a key building block for constructing the N-methylpyrrolecarboxamide units found in lexitropsins and distamycin analogs [1], this compound is essential for medicinal chemistry programs targeting antimicrobial resistance. The high synthetic yield (88%) from its ester precursor ensures cost-efficient access to these complex polyamide structures, which are designed to bind to the minor groove of DNA and inhibit transcription . Procurement for this application prioritizes high purity (≥98%) and consistent quality to ensure reproducibility in multi-step synthetic routes.

Functionalized Pyrrole Derivatives in Material Science

The presence of both a carboxylic acid handle and a nitro group allows for orthogonal functionalization. The nitro group can be reduced to an amine, enabling further diversification into amides, ureas, or heterocycles. This versatility makes 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid a valuable building block for creating novel conjugated materials, ligands for catalysis, or components in organic electronics. The high melting point (204 °C) and stability under standard storage conditions (2-8 °C) simplify inventory management for research laboratories.

DNA Minor Groove Binders in Oncology

The compound serves as an intermediate in the synthesis of distamycin analogs that exhibit antiproliferative activity. Patents describe its use in preparing compounds with distamycin-like structures for potential antitumor applications [2]. In these synthetic pathways, the nitro group is ultimately transformed into other functional groups (e.g., amino, amido) that are critical for DNA binding and cellular activity. Procurement for oncology research requires analytical verification (NMR, HPLC) to confirm identity and purity, as even minor impurities can impact biological assay outcomes.

Application
Selection Property
Validation Focus
Lexitropsin / distamycin intermediate synthesis
N-methylpyrrolecarboxamide building block
Purity verification (HPLC, NMR) and lot consistency
Orthogonal derivatization for materials science
Nitro and carboxyl functional handles
Stability under storage and purity specification
DNA minor-groove binder intermediate for model studies
Distamycin-type structure building block
Structural identity and purity impact on biological assay outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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